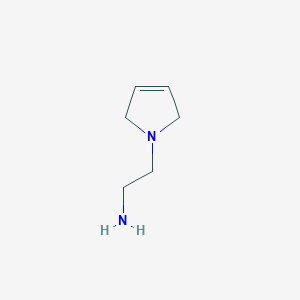

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,5-dihydropyrrol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDRQWOPUUQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine typically involves the reaction of pyrrole with ethylene diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted pyrrole compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction can produce different amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research has indicated that derivatives of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine exhibit significant antioxidant activity. In a study assessing various compounds derived from this structure, several were found to effectively scavenge free radicals such as hydroxyl radicals and superoxide anions. The compounds demonstrated potent lipid peroxidation inhibition, which is crucial for preventing cellular damage in oxidative stress conditions .

1.2 Anti-inflammatory Activity

Compounds related to this compound have shown promising anti-inflammatory effects. One study evaluated the anti-proliferative activity of these compounds on human peripheral blood mononuclear cells (PBMCs), revealing that certain derivatives significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-α). These findings suggest potential therapeutic uses in treating inflammatory diseases .

1.3 Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects. Research indicates that it may inhibit monoamine oxidase activity, which is associated with neurodegenerative disorders like Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, thereby potentially improving mood and cognitive function .

3.1 Polymer Additives

In material science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's reactivity allows it to be used in the development of advanced coatings and adhesives. Its incorporation into these materials can improve adhesion properties and resistance to environmental degradation .

Case Studies

4.1 Case Study: Antioxidant Evaluation

A study conducted on a series of pyrrole derivatives including this compound assessed their antioxidant capabilities using DPPH radical scavenging assays. The results showed that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid, highlighting their potential utility in nutraceutical applications .

4.2 Case Study: Anti-inflammatory Mechanism

In vitro studies on the anti-inflammatory effects involved treating PBMCs with various concentrations of the compound derivatives and measuring cytokine levels post-treatment. The most effective derivatives reduced IL-6 production by over 50%, showcasing their promise as therapeutic agents for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine and Analogs

Biological Activity

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine, also known as a pyrrole derivative, has garnered interest due to its diverse biological activities. This compound is characterized by a molecular formula of C6H12N2 and a molecular weight of 112.17 g/mol. Its potential applications span various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C6H12N2 |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 34971-86-3 |

| IUPAC Name | 2-(2,5-dihydropyrrol-1-yl)ethanamine |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Antioxidant Properties

Research indicates that compounds containing the pyrrole structure exhibit significant antioxidant activities. A study evaluated various derivatives of this compound for their ability to scavenge free radicals and inhibit lipid peroxidation. The findings revealed that several derivatives demonstrated potent hydroxyl radical scavenging activity and were effective in inhibiting soybean lipoxygenase (LO), an enzyme involved in inflammatory processes .

Key Findings:

- Compounds exhibited significant inhibition of lipid peroxidation.

- Notable hydroxyl radical scavenging activities were recorded.

- Certain derivatives showed promising profiles as antioxidants.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives against various pathogens. In vitro evaluations demonstrated that certain compounds derived from this compound exhibited effective activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Antibacterial Activity Table:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| Compound C | 12.5 | Pseudomonas aeruginosa |

The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:

- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit lipid peroxidation is attributed to the electron-donating capacity of the nitrogen-containing heterocycle.

- Antibacterial Mechanism : The disruption of bacterial cell membranes and inhibition of essential enzymes are proposed mechanisms for the observed antibacterial effects.

Case Study 1: Antioxidant Evaluation

A specific study focused on the antioxidant potential of synthesized pyrrole derivatives demonstrated that compounds with hydroxyl substitutions exhibited enhanced radical scavenging abilities. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant activity, revealing a strong correlation between structural modifications and biological efficacy .

Case Study 2: Antibacterial Testing

In another investigation, a series of pyrrole-based compounds were screened for antibacterial activity using broth dilution methods. The results indicated that modifications in the side chains significantly influenced the antibacterial potency, with certain derivatives achieving MIC values comparable to established antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine?

Answer:

The synthesis typically involves functionalizing a dihydropyrrole ring with an ethylamine sidechain. One approach includes:

- Cyclocondensation : Reacting γ-ketoamines or γ-amino ketones under acidic or thermal conditions to form the dihydropyrrole ring.

- Reductive Amination : Using ethylenediamine derivatives with carbonyl-containing precursors, followed by hydrogenation (e.g., Pd/C and H₂) to reduce intermediates .

- Nitro Group Reduction : Analogous to methods for 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, where a nitroethyl-dihydropyrrole intermediate is reduced to the amine .

Key challenges include controlling regioselectivity and preventing over-reduction. Purification often requires column chromatography or recrystallization.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects N-H stretches (≈3300 cm⁻¹) and C=C vibrations (≈1600 cm⁻¹) in the ring.

Advanced: How does the electronic structure of the dihydropyrrole ring influence its reactivity in nucleophilic additions?

Answer:

The non-aromatic dihydropyrrole ring exhibits partial double-bond character, creating electron-rich regions susceptible to electrophilic attack. Computational studies (e.g., DFT) reveal:

- Ring Strain : The saturated carbons increase ring strain, enhancing reactivity compared to aromatic pyrroles.

- Charge Distribution : Electron density at the α- and β-positions facilitates Michael additions or cycloadditions.

Experimental validation includes monitoring reactions with maleic anhydride or acrylates, where regioselectivity is assessed via LC-MS or NMR .

Advanced: What strategies prevent oxidation or decomposition of the dihydropyrrole ring during storage?

Answer:

- Inert Atmosphere Storage : Under nitrogen or argon to limit oxidative degradation.

- Antioxidants : Addition of BHT (butylated hydroxytoluene) or ascorbic acid at 0.1–1% w/w.

- Low-Temperature Storage : At –20°C in amber vials to reduce thermal and photolytic degradation .

Stability is monitored via periodic HPLC analysis to detect decomposition products.

Advanced: How can the amine group’s stereoelectronic properties be tailored for receptor-binding studies?

Answer:

- Structure-Activity Relationships (SAR) : Modifying the ethylamine chain length or introducing substituents (e.g., methyl groups) to alter steric bulk and hydrogen-bonding capacity.

- Molecular Docking : Using software like AutoDock Vina to predict interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Radioligand Binding Assays : Competitive binding studies with ³H-labeled ligands quantify affinity (Kᵢ values) .

Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential in coordination chemistry.

- Molecular Dynamics (MD) : Simulates interactions with transition metals (e.g., Pd or Cu) to design catalytic cycles for cross-coupling reactions.

- Solvent Modeling : COSMO-RS predicts solubility and stabilization in polar aprotic solvents (e.g., DMF or acetonitrile) .

Basic: What are the safety protocols for handling this amine in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/basic byproducts before segregating organic waste for incineration .

Advanced: How is this compound utilized in the design of photoactive materials?

Answer:

- Fluorescence Studies : The dihydropyrrole ring’s conjugated system is functionalized with fluorophores (e.g., dansyl chloride) for pH-sensitive probes.

- Photocatalysis : Immobilization on TiO₂ nanoparticles enhances visible-light absorption in degradation reactions.

- UV-Vis Spectroscopy : Monitors λₘₐₓ shifts (≈270–300 nm) to assess electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.